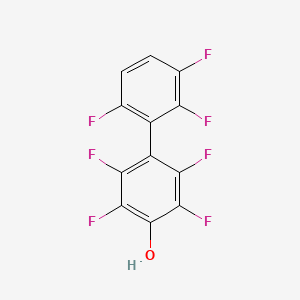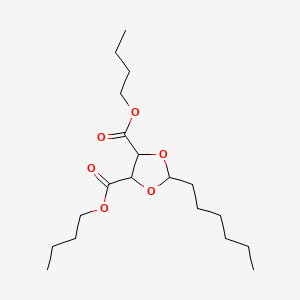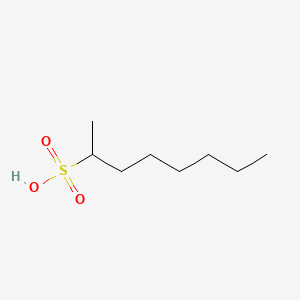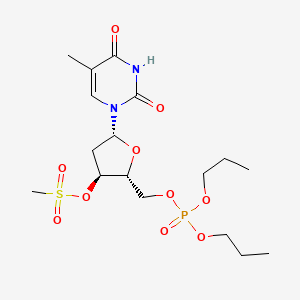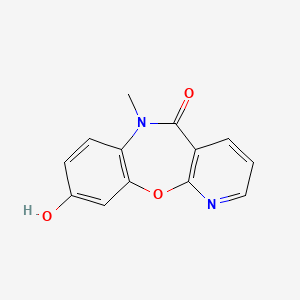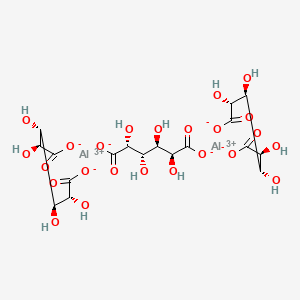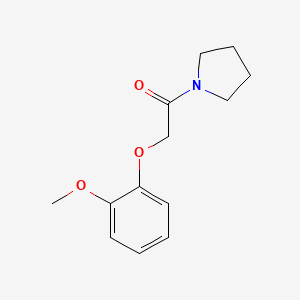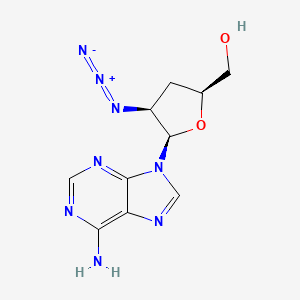
2'-AzddaraA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-AzddaraA is a synthetic nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to naturally occurring nucleosides but contains modifications that enhance its biological activity and stability. It is primarily studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-AzddaraA typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Glycosylation: The initial step involves the glycosylation of a suitable nucleobase with a protected sugar moiety.
Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions.
Purification: The final product is purified using chromatographic techniques to obtain high purity 2’-AzddaraA.
Industrial Production Methods
Industrial production of 2’-AzddaraA follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the glycosylation and azidation steps.
Continuous Flow Chemistry: This method enhances the efficiency and yield of the reactions by continuously feeding reactants into the reaction chamber.
Automated Purification: High-throughput chromatographic systems are employed to purify the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2’-AzddaraA undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group yields amino derivatives.
Substitution: The azido group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nucleoside analogues.
Applications De Recherche Scientifique
2’-AzddaraA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Studied for its role in inhibiting viral replication by incorporating into viral RNA or DNA.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2’-AzddaraA involves its incorporation into nucleic acids, leading to the termination of nucleic acid synthesis. This compound targets viral polymerases and cellular enzymes involved in DNA and RNA synthesis. By incorporating into the growing nucleic acid chain, it causes chain termination and inhibits further elongation, thereby exerting its antiviral and anticancer effects.
Comparaison Avec Des Composés Similaires
2’-AzddaraA is compared with other nucleoside analogues such as:
2’-Azidothymidine (AZT): Both compounds contain an azido group, but 2’-AzddaraA has a broader spectrum of activity.
2’-Azidocytidine: Similar in structure but differs in the nucleobase, leading to different biological activities.
2’-Azidoadenosine: Shares the azido modification but has unique properties due to the adenine base.
Propriétés
Numéro CAS |
79872-72-3 |
|---|---|
Formule moléculaire |
C10H12N8O2 |
Poids moléculaire |
276.26 g/mol |
Nom IUPAC |
[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-azidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N8O2/c11-8-7-9(14-3-13-8)18(4-15-7)10-6(16-17-12)1-5(2-19)20-10/h3-6,10,19H,1-2H2,(H2,11,13,14)/t5-,6-,10+/m0/s1 |
Clé InChI |
JVPFDOXMGPHRJG-JFWOZONXSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@H]1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
SMILES canonique |
C1C(OC(C1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
